molecular formula C18H24N2 B1197675 N,N-Dimethyl-N',N'-dibenzylethylenediamine CAS No. 68156-59-2

N,N-Dimethyl-N',N'-dibenzylethylenediamine

Cat. No.: B1197675
CAS No.: 68156-59-2
M. Wt: 268.4 g/mol
InChI Key: XFOYZAKVZYMLET-UHFFFAOYSA-N
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Description

Diamine derivative 2 is a compound characterized by the presence of two amine groups attached to a central carbon chain. These compounds are significant in various fields due to their unique chemical properties and versatility in synthesis. They are often used as building blocks in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science.

Chemical Reactions Analysis

Types of Reactions: Diamine derivative 2 undergoes various chemical reactions, including:

    Oxidation: This reaction can convert diamines into corresponding imines or nitriles.

    Reduction: Diamines can be reduced to form amines or other reduced nitrogen-containing compounds.

    Substitution: Diamines can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include imines, nitriles, amines, and substituted diamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diamine derivative 2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diamine derivative 2 involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors by forming stable complexes with them. The presence of amine groups allows for hydrogen bonding and electrostatic interactions with biological molecules, leading to the modulation of their activity .

Comparison with Similar Compounds

Diamine derivative 2 can be compared with other similar compounds such as:

Uniqueness: Diamine derivative 2 is unique due to its specific structural configuration, which allows for diverse chemical reactivity and applications in various fields. Its ability to form stable complexes with metals and biological molecules makes it a valuable compound in both industrial and research settings.

Properties

CAS No.

68156-59-2

Molecular Formula

C18H24N2

Molecular Weight

268.4 g/mol

IUPAC Name

N',N'-dibenzyl-N,N-dimethylethane-1,2-diamine

InChI

InChI=1S/C18H24N2/c1-19(2)13-14-20(15-17-9-5-3-6-10-17)16-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3

InChI Key

XFOYZAKVZYMLET-UHFFFAOYSA-N

SMILES

CN(C)CCN(CC1=CC=CC=C1)CC2=CC=CC=C2

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)CC2=CC=CC=C2

68156-59-2

Synonyms

N,N-dimethyl-N',N'-dibenzylethylenediamine
N,N-dimethyl-N',N'-dibenzylethylenediamine hydrochloride

Origin of Product

United States

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